molecular formula C13H10F3NO3 B11839326 Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate

Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate

Cat. No.: B11839326
M. Wt: 285.22 g/mol
InChI Key: AHTBODYLBPDESO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate is a quinoline derivative characterized by a 1,4-dihydroquinoline core with a trifluoromethyl (-CF₃) group at position 5, an ethyl ester at position 2, and a ketone at position 4. The trifluoromethyl group confers unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs . This compound is of interest in medicinal chemistry due to the pharmacophore-rich quinoline scaffold, which is prevalent in drugs with antibacterial, antifungal, and calcium-modulating activities .

Properties

Molecular Formula

C13H10F3NO3

Molecular Weight

285.22 g/mol

IUPAC Name

ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-2-carboxylate

InChI

InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-10(18)11-7(13(14,15)16)4-3-5-8(11)17-9/h3-6H,2H2,1H3,(H,17,18)

InChI Key

AHTBODYLBPDESO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(C=CC=C2N1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation in Diphenylether

The most widely reported method involves thermal cyclocondensation of malonate derivatives in high-boiling solvents. Simeone et al. (2019) achieved an 89% yield by heating ethyl 3-(2-aminobenzoyl)-4,4,4-trifluorocrotonate in diphenylether at 235°C under argon.

Reaction Conditions

ParameterValue
SolventDiphenylether
Temperature235°C
AtmosphereArgon
Reaction Time1 hour
Yield89%

The mechanism proceeds via intramolecular cyclization, where the amine group attacks the β-keto ester intermediate, followed by dehydration (Figure 1). This method excels in scalability but requires careful temperature control to prevent decarboxylation.

Nucleophilic Alkylation in Dimethylformamide

Kumar et al. (2016) demonstrated a two-step approach starting from ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate:

  • Alkylation : React with 1-(bromomethyl)-2,4-dichlorobenzene in DMF at 80°C (353K) for 3 hours using K₂CO₃ as base.

  • Recrystallization : Purify using ethanol to obtain 96.77% yield.

Key Advantages

  • Regioselective functionalization at the N1 position

  • Compatibility with electron-deficient aryl halides

  • Melting point consistency (428–429K)

Lithium Hexamethyldisilazide (LiHMDS)-Mediated Annulation

A base-driven annulation strategy was reported by the ACS Medicinal Chemistry team (2014):

  • Generate a lithium enolate from ethyl oxalate using LiHMDS at -60°C.

  • React with N-substituted aniline derivatives in THF under reflux.

  • Purify via silica gel chromatography (ethyl acetate/hexane) for 84% yield.

Critical Parameters

  • Enolate stability: Requires strict anhydrous conditions

  • Solvent polarity: THF outperforms DMF or DMSO in minimizing side reactions

  • Stoichiometry: 2.5 equivalents of LiHMDS optimal for complete conversion

Reaction Optimization and Mechanistic Insights

Solvent Effects on Cyclization Efficiency

Comparative studies in diphenylether vs. DMF reveal:

SolventDielectric ConstantYield (%)Byproducts
Diphenylether3.689Decarboxylated quinoline
DMF36.772N-Alkylated isomers

Lower polarity solvents favor cyclization by stabilizing transition states through hydrophobic interactions.

Impact of Trifluoromethyl Group on Reactivity

The -CF₃ group:

  • Increases reaction rate by 40% compared to -CH₃ analogues due to enhanced electrophilicity

  • Directs electrophilic substitution to the C7 position (ortho effect)

  • Lowers pKa of the NH proton (ΔpKa = 1.2 vs. non-fluorinated analogues)

Analytical Characterization

Spectroscopic Data

¹H NMR (DMSO-d6)

  • δ 8.17 (d, J = 7.8 Hz, 1H, H8)

  • δ 7.93 (d, J = 8.8 Hz, 1H, H5)

  • δ 4.19 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

  • δ 1.09 (t, J = 7.0 Hz, 3H, CH₃)

HRMS-ESI

  • m/z [M + H]⁺ calc. 285.1603, found 285.1592

Purity Assessment

HPLC analysis (C18 column, 70:30 MeCN/H₂O):

  • Retention time: 6.7 min

  • Purity: >99% (254 nm)

  • Detectable impurities: <0.1% decarboxylated product

Industrial-Scale Considerations

Cost Analysis of Starting Materials

ReagentCost per kg (USD)Source
Ethyl oxalate45Sigma-Aldrich
2-Amino-5-CF₃-benzaldehyde1,200TCI Chemicals
Diphenylether320Alfa Aesar

The malonate pathway reduces production costs by 18% compared to LiHMDS-based methods.

Waste Management Strategies

  • Diphenylether recovery: 92% via vacuum distillation

  • Aqueous washes: Neutralize with Ca(OH)₂ to precipitate fluoride ions

  • Silica gel reuse: 5 cycles without performance loss

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary data show 15-minute reaction times at 200°C with 87% yield, though scalability remains unproven.

Continuous Flow Reactors

Microreactor trials achieved:

  • 95% conversion in 8 minutes

  • 50% reduction in solvent volume

  • Narrower particle size distribution (PSD 0.1–0.5 μm vs. 1–10 μm batch)

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate, with CAS Number 157951-16-1, features a quinoline backbone that is modified by the presence of a trifluoromethyl group. This structural modification enhances its biological activity and solubility characteristics, making it a valuable candidate for drug development.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of quinoline derivatives, including this compound.

Case Studies

  • Synthesis and Evaluation : A study synthesized various quinoline derivatives and evaluated their antimicrobial activities against a range of pathogens. The compounds exhibited significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1 to 25 mg/mL .
  • Comparative Analysis : Another research effort compared the efficacy of this compound with established antibiotics. The results indicated that this compound showed comparable or superior activity against certain bacterial strains when compared to standard treatments like ciprofloxacin .

Anticancer Potential

The compound has also been studied for its anticancer properties. Research indicates that modifications in the quinoline structure can lead to enhanced cytotoxicity against various cancer cell lines.

Case Studies

  • Cytotoxicity Studies : In one investigation, derivatives of quinoline were tested for their ability to inhibit cancer cell proliferation. This compound demonstrated notable cytotoxic effects against breast cancer cell lines, suggesting its potential as an anticancer agent .
  • Mechanistic Insights : Further studies have suggested that the trifluoromethyl group may play a crucial role in modulating cellular pathways involved in apoptosis and cell cycle regulation, enhancing the compound's effectiveness as an anticancer drug .

Synthesis of Pharmaceutical Intermediates

The synthesis of this compound serves as an important step in the development of other pharmaceutical compounds.

Synthesis Pathways

  • Multistep Synthesis : Researchers have developed efficient synthetic routes for producing this compound from readily available starting materials. These pathways often involve cyclization reactions that yield high purity products suitable for further functionalization .
  • Pharmaceutical Applications : The compound is utilized as an intermediate in the synthesis of more complex molecules with targeted therapeutic activities. Its ability to act as a scaffold for further chemical modifications makes it a key player in drug discovery efforts .

Summary Table of Applications

Application AreaKey Findings
AntimicrobialSignificant activity against Staphylococcus aureus and E. coli; MIC values from 1 to 25 mg/mL .
AnticancerNotable cytotoxic effects on breast cancer cell lines; potential mechanisms involve apoptosis modulation .
Pharmaceutical SynthesisServes as an important intermediate for synthesizing complex pharmaceutical agents; efficient synthesis routes established .

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, contributing to its anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The structural and functional differences between Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate and analogous compounds significantly influence their physicochemical and biological properties. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparisons of Selected Quinoline Derivatives

Compound Name Substituents Core Structure Molecular Weight (g/mol) Key Properties
This compound -CF₃ at C5, ethyl ester at C2 1,4-Dihydroquinoline 301.23 (C₁₃H₁₀F₃NO₃) High lipophilicity, strong electron-withdrawing effect, enhanced metabolic stability
Ethyl 5-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate -OCH₃ at C5, ethyl ester at C2 1,4-Dihydroquinoline 247.24 (C₁₃H₁₃NO₄) Electron-donating methoxy group, reduced acidity at C4-oxo, lower lipophilicity
Ethyl 7-hydroxy-8-(morpholinomethyl)-4-oxo-1,4-dihydroquinoline-2-carboxylate -OH at C7, morpholinomethyl at C8 1,4-Dihydroquinoline ~363.37 (C₁₈H₂₁N₂O₅) Increased solubility due to polar morpholine group, potential for hydrogen bonding
Methyl 8-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate -F at C8, methyl ester at C2 1,4-Dihydroquinoline 235.20 (C₁₁H₈FNO₃) Moderate lipophilicity, electronegative fluorine enhances oxidative stability
Hexahydroquinoline derivatives (e.g., Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate) Saturated bicyclic ring Hexahydroquinoline ~385.42 (C₂₁H₂₅FNO₃) Enhanced conformational flexibility, improved bioavailability
  • Trifluoromethyl vs. Methoxy : The -CF₃ group in the target compound increases electron-withdrawing effects, stabilizing the 4-oxo group and enhancing resistance to metabolic oxidation compared to the methoxy (-OCH₃) analog .
  • Fluorine vs.
  • Dihydroquinoline vs. Hexahydroquinoline: Saturated hexahydroquinoline cores () exhibit greater flexibility, which may enhance binding to conformational-sensitive biological targets but reduce aromatic π-π stacking interactions .

Physicochemical Properties

  • Acidity : The 4-oxo group in the target compound is more acidic (pKa ~8–9) than methoxy analogs due to -CF₃’s electron-withdrawing nature .
  • Thermal Stability: Fluorinated derivatives (e.g., ) exhibit higher melting points and thermal stability compared to non-fluorinated analogs .

Biological Activity

Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate, with the CAS Number 157951-16-1, is a synthetic compound that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with a trifluoromethyl group and an ethyl ester functionality. Its molecular formula is C12H10F3N1O3C_{12}H_{10}F_3N_1O_3 and it has an approximate molecular weight of 285.22 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and stability, which are critical for its biological activity.

Biological Activities

This compound has shown potential in various biological assays:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial DNA synthesis .
  • Anticancer Properties : Research has demonstrated that this compound can inhibit cancer cell proliferation through apoptosis induction. In vitro studies have shown that it affects various cancer cell lines, including breast and lung cancers .
  • Anticoagulant Activity : A study highlighted its potential as an anticoagulant agent by inhibiting coagulation factors. The compound's derivatives showed IC50 values ranging from 0.7 to 40 μM against specific targets like Factor Xa .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reaction : The compound can be synthesized via condensation reactions involving appropriate starting materials under controlled conditions.
  • Refluxing Techniques : A common method involves refluxing the ethyl ester with specific reagents to facilitate the formation of the quinoline structure .

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal reported that this compound exhibited significant cytotoxic effects on A549 lung cancer cells. The compound induced apoptosis at concentrations as low as 10 µM, with mechanisms involving caspase activation and mitochondrial membrane potential disruption .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline were tested against various bacterial strains. The results indicated that compounds with higher lipophilicity showed enhanced antibacterial activity due to better membrane penetration .

Comparative Analysis

The following table summarizes the biological activities and features of related compounds:

Compound NameBiological ActivityUnique Features
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylateAntimicrobialHydroxy group enhances solubility
Ethyl 5-amino-6-(trifluoromethyl)-1,4-dihydroquinolineAnticancerAmino group may enhance target interactions
Ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinolineAnticoagulantDifferent oxo group positioning influences reactivity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step route starting with condensation of trifluoromethyl-substituted aldehydes with amines to form intermediates, followed by cyclization to construct the quinoline core. Key steps include:

  • Condensation : Use of polar aprotic solvents (e.g., DMF) with catalysts like piperidine to enhance reaction efficiency.
  • Cyclization : Acidic or basic conditions (e.g., H₂SO₄ or NaHCO₃) to promote ring closure.
  • Esterification : Ethanol as a solvent with catalytic HCl for ester group introduction.
  • Optimization of temperature (60–100°C) and reaction time (6–24 hours) improves yield (typically 50–70%) and purity (>95%). Recrystallization from ethanol/water mixtures is critical for purification .

Q. How does the trifluoromethyl group influence the compound’s reactivity and physicochemical properties compared to non-fluorinated analogs?

  • Methodological Answer : The trifluoromethyl group enhances:

  • Electron-withdrawing effects : Stabilizes the quinoline ring, reducing electrophilic substitution reactivity but increasing resistance to oxidative degradation.
  • Lipophilicity : LogP values increase by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability (relevant for biological assays).
  • Thermal stability : Differential scanning calorimetry (DSC) shows a melting point elevation of 20–30°C due to stronger intermolecular interactions (e.g., dipole-dipole, van der Waals) .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity; retention time ~1.26 minutes under acidic conditions (0.1% TFA) .
  • LCMS : ESI+ mode confirms molecular ion [M+H]⁺ at m/z 366 (consistent with C₁₃H₁₀F₃NO₃⁺) .
  • ¹H/¹³C NMR : Key signals include δ 8.5–8.7 ppm (quinoline H), δ 4.3–4.5 ppm (ethyl ester CH₂), and δ 110–120 ppm (CF₃ in ¹³C) .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the solid-state structure, and how can data quality be optimized?

  • Methodological Answer :

  • Data Collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Structure Solution : Implement SHELXT (charge flipping) for phase problem resolution, followed by refinement via SHELXL (full-matrix least-squares) .
  • Validation : WinGX suite for symmetry checks and R factor minimization (target R₁ < 5%). Twinning detection (e.g., using PLATON) is critical for high-Z′ structures .
  • Example : A related quinoline derivative (Ethyl 4-(3-hydroxyphenyl)-hexahydroquinoline) achieved R₁ = 3.2% using this workflow .

Q. How can researchers address contradictions in biological activity data across different in vitro assays?

  • Methodological Answer :

  • Assay Standardization : Normalize cell viability assays (e.g., MTT) using identical passage numbers and serum concentrations to reduce variability.
  • Solvent Controls : DMSO concentrations ≤0.1% to avoid artifactual inhibition.
  • Mechanistic Profiling : Combine enzyme inhibition (e.g., kinase IC₅₀) with cellular assays (e.g., apoptosis via flow cytometry) to distinguish direct target engagement from off-target effects.
  • Data Cross-Validation : Compare results with structurally similar quinolines (e.g., 5-fluoroquinolones) to identify structure-activity trends .

Q. What strategies enable efficient derivatization of this compound for SAR studies?

  • Methodological Answer :

  • Position-Specific Modifications :
  • C-5 (Trifluoromethyl) : Replace CF₃ with other electron-withdrawing groups (e.g., NO₂) via nucleophilic substitution under basic conditions.
  • Ester Group : Hydrolyze to carboxylic acid (using NaOH/EtOH/H₂O) for amide coupling (EDC/HOBt).
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24 hours to 30 minutes) for high-throughput derivatization .
  • Analytical Workflow : Monitor reactions via TLC (silica, ethyl acetate/hexane) and confirm products using HRMS and 2D NMR (COSY, HSQC) .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with protein structures (e.g., PDB: 1ATP for kinases) and AMBER force fields. Key interactions include hydrogen bonding with the quinoline carbonyl and hydrophobic contacts with CF₃.
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2.0 Å).
  • Free Energy Calculations : MM-PBSA to estimate ΔGbinding; compare with experimental IC₅₀ values for validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.